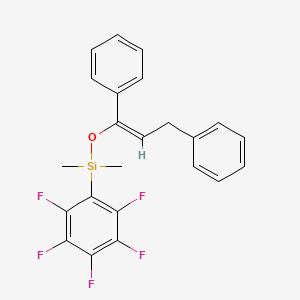

((1,3-Diphenylprop-1-en-1-yl)oxy)dimethyl(perfluorophenyl)silane

Descripción

The compound ((1,3-Diphenylprop-1-en-1-yl)oxy)dimethyl(perfluorophenyl)silane is a silane derivative featuring a 1,3-diphenylprop-1-en-1-yloxy group, a dimethyl substituent, and a perfluorophenyl moiety. The perfluorophenyl group distinguishes it from non-fluorinated silanes, likely enhancing thermal stability and chemical resistance .

Propiedades

Fórmula molecular |

C23H19F5OSi |

|---|---|

Peso molecular |

434.5 g/mol |

Nombre IUPAC |

[(E)-1,3-diphenylprop-1-enoxy]-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |

InChI |

InChI=1S/C23H19F5OSi/c1-30(2,23-21(27)19(25)18(24)20(26)22(23)28)29-17(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3/b17-14+ |

Clave InChI |

DPLARCLTFVJYRC-SAPNQHFASA-N |

SMILES isomérico |

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O/C(=C/CC2=CC=CC=C2)/C3=CC=CC=C3 |

SMILES canónico |

C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)OC(=CCC2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Actividad Biológica

((1,3-Diphenylprop-1-en-1-yl)oxy)dimethyl(perfluorophenyl)silane, a compound with the molecular formula C23H19F5OSi, is a silane derivative that has garnered interest for its potential biological activities. This article explores its biological properties, focusing on its efficacy in various therapeutic contexts, particularly in cancer treatment and hepatoprotection.

The compound is characterized by a complex structure that includes a silane group and multiple aromatic rings. This structural diversity may contribute to its biological activity. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H19F5OSi |

| Molecular Weight | 426.47 g/mol |

| LogP | 8.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

Anticancer Properties

Research indicates that compounds structurally related to ((1,3-Diphenylprop-1-en-1-yl)oxy)dimethyl(perfluorophenyl)silane exhibit significant cytotoxic effects against various cancer cell lines. A study published in 2015 evaluated the cytotoxicity of synthesized derivatives of 1,3-diphenylprop-2-en-1-one against MCF-7 breast cancer cells. The results showed that these compounds had a higher cytotoxicity than the reference drug Tamoxifen, suggesting potential as anticancer agents .

Key Findings:

- Compounds demonstrated significant cell cytotoxicity on MCF-7 cells.

- Low toxicity effects were observed on normal cells.

- Structural modifications enhanced the therapeutic efficacy.

Hepatoprotective Effects

Another area of interest is the hepatoprotective properties of related compounds. A patent document highlights the use of 1,3-diphenylprop-2-en-1-one derivatives for treating liver disorders such as fibrosis and steatosis. These compounds were shown to reduce markers of liver inflammation and degeneration in animal models .

Study Overview:

- Model: High fat diet mice.

- Treatment: Compounds administered at 30 mg/kg/day.

- Results: Decreased plasma levels of aminotransferases and improved liver histology.

Case Study 1: Anticancer Activity

In a study involving the synthesis of new chalcone derivatives, researchers found that specific modifications in the structure led to enhanced anticancer activity. The derivatives were tested against MCF-7 cells using the MTT assay, revealing promising results in inducing apoptosis in cancer cells while sparing normal cells .

Case Study 2: Liver Protection

A study focused on the hepatoprotective effects of related compounds demonstrated their ability to mitigate liver damage induced by high-fat diets. The administration of these compounds resulted in significant reductions in triglyceride levels and inflammatory markers within the liver .

Análisis De Reacciones Químicas

Silane-Specific Reactivity

The dimethyl(perfluorophenyl)silane moiety enables hydrolysis and condensation reactions under acidic or basic conditions. For example:

-

Hydrolysis : Reacts with water to form silanol intermediates, which can further condense into siloxane networks .

-

Electrophilic Substitution : The electron-withdrawing perfluorophenyl group stabilizes positive charges, facilitating electrophilic aromatic substitution at the silane-attached phenyl rings under strongly acidic conditions .

Enol Ether Reactivity

The 1,3-diphenylprop-1-en-1-yloxy group acts as a Michael acceptor or undergoes nucleophilic attack:

-

Thiol Addition : Similar chalcone derivatives react with thiols via Michael addition, forming β-aryl-β-mercapto ketones . For this compound, analogous reactivity with thiols (e.g., PhSH) would yield sulfhydryl-adducts.

-

Acid-Catalyzed Rearrangement : Protonation of the enol ether oxygen could lead to carbocation formation, triggering Wagner-Meerwein rearrangements .

Cross-Coupling Reactions

The aryl groups participate in palladium-catalyzed reactions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl product |

| Heck Reaction | Pd(OAc)₂, PPh₃, olefin | Alkenylated derivative |

The perfluorophenyl group’s electron deficiency enhances oxidative addition efficiency in catalytic cycles .

Ligand Behavior in Catalysis

The silane-perfluorophenyl system can act as a ligand in transition metal catalysis:

-

Palladium Complexation : Analogous ferrocene-based diphosphines coordinate to Pd, enhancing enantioselectivity in allylic substitutions .

-

Electronic Tuning : The perfluorophenyl group’s strong electron-withdrawing effect modulates metal-ligand bond strength, influencing catalytic activity .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing dimethylsilane and perfluorobenzene byproducts .

-

Radical Reactions : Under UV light, the C–Si bond undergoes homolytic cleavage, generating phenyl and silyl radicals .

Comparative Reactivity with Structural Analogs

Comparación Con Compuestos Similares

Comparison with Similar Silane Compounds

Structural and Functional Group Comparisons

a) Aromatic vs. Aliphatic Substituents

tert-Butyl dimethyl((3-phenylprop-2-yn-1-yl)oxy)silane ():

This compound shares a phenyl group and an alkyne-proximal silane structure. The tert-butyl group increases steric bulk compared to the target compound’s perfluorophenyl group, which introduces electron-withdrawing effects. Such differences influence reactivity in silylation reactions and thermal stability .(1,1-DIMETHYL-2-PROPENYLOXY)DIMETHYLSILANE ():

With a propenyloxy chain and dimethyl substituents, this silane lacks aromaticity. Its lower molecular weight (144.29 g/mol) and boiling point (109–110°C) contrast with the target compound’s higher mass and expected elevated boiling point due to the perfluorophenyl group .

b) Fluorinated vs. Non-Fluorinated Silanes

Silane, (1,1-dimethylethyl)(1-methyl-3-phenylpropoxy)diphenyl- ():

The diphenyl and tert-butyl substituents provide steric hindrance but lack fluorination. The perfluorophenyl group in the target compound would enhance oxidative stability and reduce solubility in polar solvents due to fluorine’s electronegativity .- 1-[Dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoro-2-propanol (): This fluorinated silanol derivative demonstrates how fluorine atoms increase acidity and resistance to hydrolysis. The target compound’s perfluorophenyl group may similarly stabilize the silane against nucleophilic attack .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((1,3-Diphenylprop-1-en-1-yl)oxy)dimethyl(perfluorophenyl)silane?

- Methodological Answer : The compound can be synthesized via silylation of the enol ether intermediate. A two-step procedure is recommended:

Enol Ether Formation : React 1,3-diphenylprop-1-en-1-ol with a silyl chloride (e.g., dimethyl(perfluorophenyl)chlorosilane) under anhydrous conditions using a base such as triethylamine to deprotonate the hydroxyl group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

This approach is adapted from analogous silane syntheses involving enol ether intermediates and silylation protocols .

Q. How can the purity and structural integrity of the compound be validated after synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra. The perfluorophenyl group will show no signals, while the enol ether protons (δ ~5–6 ppm) and dimethylsilane (δ ~0.2 ppm) provide diagnostic peaks.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]) and fragmentation patterns.

- Elemental Analysis : Match calculated and observed C, H, F, and Si percentages.

These methods align with characterization workflows for structurally similar silanes .

Q. What solvents and conditions are suitable for handling this compound in experimental settings?

- Methodological Answer : Due to the hydrolytic sensitivity of the silane group, use anhydrous solvents (e.g., THF, toluene) under inert atmosphere (N/Ar). For reactions involving nucleophiles or acids, maintain low temperatures (0–10°C) to prevent decomposition. Storage at –20°C in sealed vials with molecular sieves is advised .

Advanced Research Questions

Q. How does the perfluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing perfluorophenyl group enhances electrophilicity at the silicon center, making it reactive toward nucleophiles (e.g., alkoxy groups, amines). To study this:

Kinetic Analysis : Compare reaction rates with non-fluorinated analogs (e.g., dimethylphenylsilane) using NMR to track fluorine displacement.

Computational Modeling : Perform DFT calculations to map electron density and transition states.

Evidence from PFAS (perfluoroalkyl substance) reactivity studies supports this methodology .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts or - coupling constants may arise from rotational isomerism or solvent effects.

Variable-Temperature NMR : Conduct experiments from –40°C to 60°C to identify dynamic processes.

Solvent Polarity Screening : Compare spectra in CDCl, DMSO-d, and toluene-d.

This approach is validated in studies of fluorinated silanes and enol ethers .

Q. How can the environmental persistence of the perfluorophenyl moiety be assessed?

- Methodological Answer :

Hydrolysis Studies : Monitor degradation in buffered aqueous solutions (pH 2–12) at 25–50°C using LC-MS/MS to detect fluorinated byproducts.

Microbial Degradation : Expose the compound to soil or sludge microbiomes and quantify residual silane via GC-MS.

These protocols are adapted from PFAS environmental fate analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.